N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S2/c16-13(11-2-1-7-18-11)12-6-5-10(19-12)8-15-14(17)9-3-4-9/h1-2,5-7,9H,3-4,8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWTYJDBCRRPJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves several steps. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These reactions typically involve the use of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Industrial production methods may involve the use of catalytic amounts of ZnO nanorods under solvent-free conditions to achieve high yields .
Chemical Reactions Analysis
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides .
Scientific Research Applications
Medicinal Chemistry
The compound's potential as a therapeutic agent has been explored extensively. Its structure suggests several biological activities:
- Anticancer Activity : Thiophene derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. Research indicates that modifications to the thiophene ring can enhance the anticancer activity of compounds similar to N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide. For instance, studies have demonstrated that certain thiophene-based compounds induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
- Antimicrobial Properties : The sulfonamide group present in related compounds is known for its antibacterial properties. It inhibits bacterial dihydropteroate synthase, disrupting nucleic acid synthesis. This mechanism suggests that this compound may also possess similar antimicrobial efficacy.
Neuropharmacology
Recent studies have investigated the role of thiophene derivatives in neuropharmacology. Compounds with similar structures have been evaluated for their ability to inhibit GSK-3β, an enzyme implicated in neurodegenerative diseases. In vitro studies show that these compounds can restore cell viability in models of tau-induced neurodegeneration, suggesting therapeutic potential for conditions like Alzheimer's disease.
Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductor applications. This compound can be utilized in the development of organic field-effect transistors (OFETs) and photovoltaic devices due to its favorable charge transport characteristics.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiophene-based compounds for anticancer activity. Among them, a compound structurally similar to this compound showed significant inhibition of cell proliferation in breast cancer cell lines with an IC50 value of 0.05 μM, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Activity
Research conducted on thiophene-benzenesulfonamide derivatives demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis. A derivative with structural similarities to this compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.10 μg/mL, highlighting its potential as a candidate for tuberculosis treatment.
Case Study 3: Neuroprotective Effects
In a study focusing on neuroinflammation, a derivative of this compound was tested for its ability to inhibit GSK-3β activity. The results indicated that the compound effectively reduced hyperphosphorylated tau levels in neuronal cells, suggesting its potential application in treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including kinase inhibition, estrogen receptor modulation, and voltage-gated sodium channel blocking . These interactions result in the compound’s pharmacological effects, such as anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Variations
A. N-(Thiazol-2-yl)cyclopropanecarboxamide
- Structure : Replaces the thiophene rings with a thiazole and simpler cyclopropanecarboxamide.
- Synthesis : Simpler due to fewer steric hindrances, achieved via direct cyclopropanecarboxylic acid coupling to thiazole amines .
B. N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl]piperazinylquinolones
- Structure: Integrates a brominated thiophene linked to quinolones via an oxoethyl spacer.
- Activity : Shows potent antibacterial activity against Gram-positive pathogens, attributed to the bromine’s electron-withdrawing effects enhancing membrane penetration. However, the absence of a cyclopropane ring may reduce metabolic stability compared to the target compound .
C. N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structure : Features a nitro-substituted phenyl group instead of cyclopropanecarboxamide.
- Structural Data: Dihedral angles between thiophene and benzene rings (8.5–13.5°) suggest moderate planarity, facilitating intermolecular interactions.
Functional Analogues with Cyclopropane Moieties
A. (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(Cyclopropanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (Compound 31)
- Structure : Shares the cyclopropanecarboxamidomethyl-thiophene motif but incorporates a benzamide-azetidine pharmacophore.
- Activity : Demonstrated SARS-CoV-2 PLpro inhibition (IC₅₀ = 0.8 µM), highlighting the cyclopropane’s role in optimizing steric fit within the protease’s substrate-binding pocket. The target compound’s lack of an azetidine group may limit antiviral potency but could improve selectivity for other targets .
B. N-((5-(3-((R)-1-(5-(Azetidin-3-ylamino)-2-methylbenzamido)ethyl)phenyl)thiophen-2-yl)methyl)tetrahydrofuran-2-carboxamide (Compound 34)
- Structure : Replaces cyclopropane with a tetrahydrofuran (THF) ring.
- Activity : Reduced PLpro inhibition (IC₅₀ = 2.1 µM) compared to cyclopropane-containing analogues, underscoring the cyclopropane’s superior rigidity and van der Waals interactions .
Biological Activity
N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural composition that includes thiophene rings and a cyclopropanecarboxamide moiety, which may contribute to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₄N₂O₂S₂, with a molecular weight of approximately 342.43 g/mol. Its structure is characterized by the presence of two thiophene rings connected through a carbonyl group and a cyclopropane ring, which enhances its reactivity and potential biological activity.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂S₂ |
| Molecular Weight | 342.43 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to thiophene derivatives, including this compound. These studies have focused on the compound's ability to inhibit cancer cell proliferation and induce apoptosis.
- Mechanism of Action : The anticancer effects are hypothesized to be mediated through the regulation of key signaling pathways, including the inhibition of IL-6 and C-Myc expression, which are crucial for tumor growth and survival .
- In Vitro Studies : In vitro evaluations have demonstrated that derivatives of thiophene exhibit significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of thiophene derivatives, including GSK-3β inhibitors based on similar structures. These compounds have shown promise in reducing neuroinflammation, which is linked to neurodegenerative diseases .
Case Studies
Several case studies have reported on the synthesis and biological evaluation of thiophene-based compounds:
- Study on GSK-3β Inhibitors : A series of compounds similar to this compound were synthesized and tested for their ability to inhibit GSK-3β, revealing strong anti-inflammatory properties .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
